Tert-butyl 2-(3-aminooxan-3-yl)acetate
CAS No.: 1889428-10-7
Cat. No.: VC4541254
Molecular Formula: C11H21NO3
Molecular Weight: 215.293
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1889428-10-7 |
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Molecular Formula | C11H21NO3 |
Molecular Weight | 215.293 |
IUPAC Name | tert-butyl 2-(3-aminooxan-3-yl)acetate |
Standard InChI | InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)7-11(12)5-4-6-14-8-11/h4-8,12H2,1-3H3 |
Standard InChI Key | GXEJKRDRUUKWCC-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CC1(CCCOC1)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a six-membered oxane (tetrahydropyran) ring with a 3-amino substitution and an acetate ester group linked via a methylene bridge to a tert-butyl group. The IUPAC name, tert-butyl 2-(3-aminooxan-3-yl)acetate, reflects this arrangement. Key structural features include:
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Oxane ring: A saturated oxygen-containing heterocycle contributing to conformational rigidity.
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Amino group: Positioned at the 3-carbon of the oxane ring, enabling hydrogen bonding and nucleophilic reactivity.
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tert-Butyl ester: A bulky, electron-donating group that enhances steric hindrance and influences solubility.
The Standard InChI string (InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)7-11(12)5-4-6-14-8-11/h4-7,10H2,1-3H3) codifies this structure, highlighting the connectivity of substituents.
Physicochemical Characteristics
While experimental data on solubility, melting point, and stability are absent, predictions based on structural analogs suggest:
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LogP: Estimated at 1.2–1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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pKa: The amino group’s pKa likely falls between 8.5–9.5, rendering it partially protonated at physiological pH.
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Thermal stability: The tert-butyl group may confer resistance to thermal degradation up to 150–200°C.
These properties position the compound as a candidate for further derivatization in drug discovery, though empirical validation is lacking.
Synthesis and Manufacturing
Hypothetical Synthesis Pathways
Route 1: Oxane Ring Formation Followed by Amination
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Oxane synthesis: Cyclization of a 1,5-diol precursor (e.g., pentane-1,5-diol) under acid catalysis to form oxane.
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Nitrogen introduction: Nitrene insertion or reductive amination at the 3-position to install the amino group.
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Esterification: Reaction of the resulting 3-aminooxane with tert-butyl bromoacetate in the presence of a base (e.g., KCO) to form the acetate ester.
Route 2: Convergent Assembly
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Pre-synthesis of 3-aminooxane: Prepared via Hofmann-Löffler reaction or enzymatic amination.
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Coupling with tert-butyl acetate: Mitsunobu or Steglich esterification to link the oxane and tert-butyl moieties.
Industrial-scale production would likely employ continuous flow reactors to optimize yield and purity, though scalability remains unverified.
Challenges in Synthesis
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Regioselectivity: Ensuring exclusive amination at the 3-position of the oxane ring.
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Steric hindrance: Bulky tert-butyl groups may impede esterification reactions, necessitating high-temperature conditions or specialized catalysts.
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Purification: Separation of stereoisomers (if present) due to the chiral 3-amino center.
Discontinuation and Availability
Market Status
Tert-butyl 2-(3-aminooxan-3-yl)acetate is listed as discontinued by major suppliers, including VulcanChem. Factors contributing to discontinuation may include:
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Limited demand: Niche research applications failing to justify continued production.
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Synthetic complexity: High manufacturing costs relative to commercial viability.
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Regulatory hurdles: Uncharacterized toxicity profiles complicating safety assessments.
Alternatives and Substitutes
Researchers seeking similar compounds might consider:
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Tert-butyl 2-(4-aminooxan-4-yl)acetate: A regioisomer with the amino group at the 4-position.
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Tert-butyl 2-(3-aminopropoxy)acetate: A linear analog replacing the oxane ring with a propoxy chain .
Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
Tert-butyl 2-(3-aminooxan-3-yl)acetate | 1889428-10-7 | CHNO | 215.293 |
Tert-butyl 2-(4-aminooxan-4-yl)acetate | 1888969-XX-X | CHNO | 215.293 |
Tert-butyl 2-(3-aminopropoxy)acetate | 2352895-13-5 | CHNO | 189.25 |
Research Challenges and Future Directions
Knowledge Gaps
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Synthetic reproducibility: Absence of peer-reviewed protocols hinders independent replication.
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Biological activity: No in vitro or in vivo studies assess antimicrobial, anticancer, or enzymatic effects.
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Toxicology: Safety data for handling and disposal remain uncharacterized.
Opportunities for Investigation
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Fragment-based drug discovery: Use as a rigid scaffold in combinatorial libraries.
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Metabolic profiling: Tracing biotransformation pathways in model organisms.
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Structure-activity relationships (SAR): Modifying the oxane ring’s substituents to optimize target binding.
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